trans,trans-2,4-Nonadienal - d7

Food Chemistry Flavor Analysis Isotope Dilution Mass Spectrometry

trans,trans-2,4-Nonadienal-d7 (CAS 1335436-32-2) is a deuterium-labeled isotopologue of the volatile lipid oxidation product (E,E)-2,4-nonadienal (CAS 5910-87-2), featuring the incorporation of seven deuterium atoms (C9H7D7O) with a molecular weight of approximately 145.25 g/mol and a typical purity of ≥95%. This stable isotope-labeled compound is specifically synthesized for use as an internal standard in isotope dilution assays, primarily within analytical chemistry, food science, and lipid oxidation research.

Molecular Formula C9H7D7O
Molecular Weight 145
CAS No. 1335436-32-2
Cat. No. B1148025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans,trans-2,4-Nonadienal - d7
CAS1335436-32-2
Synonymstrans,trans-2,4-Nonadienal - d7
Molecular FormulaC9H7D7O
Molecular Weight145
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans,trans-2,4-Nonadienal-d7 (CAS 1335436-32-2): Deuterated Internal Standard for Quantification in Lipid Oxidation and Flavor Research


trans,trans-2,4-Nonadienal-d7 (CAS 1335436-32-2) is a deuterium-labeled isotopologue of the volatile lipid oxidation product (E,E)-2,4-nonadienal (CAS 5910-87-2), featuring the incorporation of seven deuterium atoms (C9H7D7O) with a molecular weight of approximately 145.25 g/mol and a typical purity of ≥95% . This stable isotope-labeled compound is specifically synthesized for use as an internal standard in isotope dilution assays, primarily within analytical chemistry, food science, and lipid oxidation research [1]. Its deployment enables precise and accurate quantification of the unlabeled native compound in complex biological and food matrices via techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Why trans,trans-2,4-Nonadienal-d7 Cannot Be Substituted by Unlabeled Analogs or Surrogate Standards for Accurate Quantification


In quantitative mass spectrometry workflows, substituting a deuterated internal standard (IS) like trans,trans-2,4-Nonadienal-d7 with its unlabeled analog or a structurally similar but non-identical compound introduces significant, non-random analytical errors. The fundamental principle of Stable Isotope Dilution Assay (SIDA) relies on the near-identical physicochemical behavior of the analyte and its isotopically labeled IS, ensuring co-elution and identical ionization efficiency to compensate for matrix effects and instrument variability [1]. Using an unlabeled analog as an IS offers no mass distinction from the target analyte, rendering it analytically invisible and precluding any correction. Alternatively, employing a surrogate standard—such as (E,E)-2,4-decadienal or (E)-2-nonenal—fails to correct for compound-specific losses during sample preparation (e.g., extraction efficiency, volatility) and matrix-dependent ion suppression, which can lead to quantitation biases exceeding 50% [2].

Quantitative Differentiation of trans,trans-2,4-Nonadienal-d7: A Comparator-Driven Evidence Guide for Analytical Selection


Stable Isotope Dilution Assay (SIDA) with trans,trans-2,4-Nonadienal-d7 Enables Precise Quantitation in Complex Food Matrices

trans,trans-2,4-Nonadienal-d7 was specifically synthesized and utilized as an internal standard for the accurate quantification of (E,E)-2,4-nonadienal in cold-pressed rapeseed oil via stable isotope dilution assay (SIDA) coupled with GC-MS [1]. In contrast, the unlabeled compound (CAS 5910-87-2) cannot be used as an internal standard for its own quantitation due to the lack of a mass difference. The study reports a measured concentration of 1.9 µg/kg for (E,E)-2,4-nonadienal in the oil, a value that would be unattainable with equivalent accuracy using external calibration or a non-isotopic surrogate standard due to unpredictable matrix effects inherent to the complex lipid matrix.

Food Chemistry Flavor Analysis Isotope Dilution Mass Spectrometry

Direct Comparative Synthesis: trans,trans-2,4-Nonadienal-d7 Demonstrates Higher Synthetic Complexity and Specificity than Unlabeled Precursor

The synthesis of [3,4-2H2]-(E,E)-2,4-nonadienal (d-III), the deuterated isotopologue of trans,trans-2,4-nonadienal, requires a dedicated multi-step synthetic route distinct from the preparation of the unlabeled compound (d-0) [1]. The reported procedure, developed by Lin et al. (1999), involves the preparation of a deuterated aldehyde intermediate and subsequent Wittig olefination to install the labeled double bonds, yielding the product in 'good yields'. This contrasts with the simpler, more widely available synthesis of unlabeled (E,E)-2,4-nonadienal from natural precursors or via standard aldol condensation, which often yields a mixture of (E,E), (E,Z), and (Z,Z) isomers [2]. The specific labeling pattern ([3,4-2H2]) and its characterization by NMR and MS confirm the structural integrity and isotopic enrichment of d-III, which is a prerequisite for its function as a reliable internal standard.

Organic Synthesis Deuterium Labeling Analytical Standards

Differential Sensory Impact and OAV: The d7 Isotopologue as a Quantitative Tool to Define Key Flavor Attributes

While trans,trans-2,4-Nonadienal-d7 itself has no inherent flavor due to its use as an analytical standard at trace levels, its primary function is to enable the accurate quantitation of its unlabeled counterpart, (E,E)-2,4-nonadienal, a potent odorant. Research has established the odor threshold of (E,E)-2,4-nonadienal in water at 0.16 µg/L, and it exhibits high Odor Activity Values (OAV) in various food systems, such as up to 70.0 in certain aged meat products [1]. Accurate quantitation using the d7-labeled IS is therefore essential for determining OAVs, which define the sensory contribution of this compound to overall food aroma. Without the use of this internal standard, the true sensory impact of (E,E)-2,4-nonadienal relative to other key lipid oxidation products like (E,E)-2,4-decadienal (odor threshold: 0.16 µg/L) [1] or (E)-2-nonenal (odor threshold: 0.08-0.4 µg/L) [2] cannot be reliably established.

Sensory Science Flavor Chemistry Lipid Peroxidation

Primary Research and Industrial Applications for trans,trans-2,4-Nonadienal-d7 as an Analytical Internal Standard


Quantitative Analysis of Lipid Oxidation Markers in Edible Oils and Fats

Procurement for this scenario is driven by the need to accurately quantify (E,E)-2,4-nonadienal as a specific marker of lipid peroxidation in complex lipid matrices like rapeseed oil [1]. The use of trans,trans-2,4-Nonadienal-d7 as an internal standard corrects for matrix-induced ion suppression and sample preparation losses, enabling the calculation of precise Odor Activity Values (OAVs) for quality assessment and shelf-life studies. This is essential for R&D and QC laboratories in the food industry aiming to monitor oxidative rancidity and flavor stability.

Flavor Chemistry and Sensomics: Determining Key Aroma Compounds

This application involves the use of trans,trans-2,4-Nonadienal-d7 in Stable Isotope Dilution Assays (SIDA) to definitively identify and rank the importance of (E,E)-2,4-nonadienal as a key food odorant [2]. As evidenced by its high Odor Activity Value (OAV) in cooked meats and certain oils, accurate quantitation is paramount. The deuterated standard enables the precise concentration measurements needed for aroma reconstitution and omission experiments, which are the gold standard in sensomics research for validating the sensory relevance of individual aroma compounds.

Method Development and Validation for GC-MS and LC-MS Workflows

Analytical chemists in academic core facilities, contract research organizations (CROs), and industrial R&D labs will procure this compound for developing and validating robust, high-throughput methods for quantifying volatile aldehydes [3]. The d7-labeled isotopologue serves as an optimal internal standard, allowing for the creation of calibration curves with excellent linearity and precision by compensating for variability in injection volume, detector response, and sample workup. Its use is a regulatory expectation for method validation in fields such as food safety and environmental analysis.

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